molecular formula C23H21N3O4S B2983096 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 868376-48-1

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2983096
CAS No.: 868376-48-1
M. Wt: 435.5
InChI Key: ZXPKAHGUFTYTPZ-VHXPQNKSSA-N
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Description

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It features a complex molecular structure that integrates a benzamide core with a benzothiazole moiety and a 2,5-dioxopyrrolidin-1-yl group. This specific arrangement of functional groups is characteristic of compounds investigated for their potential biological activity and utility in drug discovery. While specific studies on this exact molecule are not available, research on structurally similar compounds provides strong indications of its potential research applications. Molecules containing the benzothiazole scaffold are frequently explored in oncology research; for instance, certain 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been identified as potent anticancer agents via inhibition of the ROR1 receptor . Furthermore, the presence of the dioxopyrrolidine and benzamide groups is found in compounds that have shown activity in modulating ion channel function, such as the Zinc-Activated Channel (ZAC), making them valuable as pharmacological tools in neurobiological research . Another significant research area for compounds of this class is in bioprocess engineering. Related benzamide derivatives featuring the dioxopyrrolidinyl group have been demonstrated to improve monoclonal antibody production in recombinant CHO cell cultures, suggesting potential applications in optimizing biologics manufacturing . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers are encouraged to leverage this compound as a key intermediate or tool molecule in their investigations into novel therapeutic agents, cellular signaling pathways, and bioproduction technologies.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-3-13-25-21-17(30-4-2)9-6-10-18(21)31-23(25)24-22(29)15-7-5-8-16(14-15)26-19(27)11-12-20(26)28/h3,5-10,14H,1,4,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPKAHGUFTYTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a novel compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, and it possesses a thiazole ring which is known for various pharmacological properties.

Research indicates that compounds similar to (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide exhibit multiple mechanisms of action:

  • Inhibition of Enzymes : Many benzothiazole derivatives have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated IC50 values of 6.7 µM for AChE and 2.35 µM for BuChE .
  • Antioxidant Activity : The presence of the thiazole moiety contributes to antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection.
  • Multitarget Effects : The compound may act on multiple targets simultaneously, enhancing its therapeutic efficacy against complex diseases such as Alzheimer's and cancer .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description Reference
AntitumorExhibits cytotoxic effects against various cancer cell lines
AntimicrobialDemonstrates significant antimicrobial properties against specific pathogens
NeuroprotectivePotential to protect neurons through AChE inhibition and antioxidant effects
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies

  • Neuroprotective Effects : A study on related benzothiazole derivatives showed that they could improve cognitive function in animal models by inhibiting AChE and reducing amyloid-beta accumulation, key factors in Alzheimer's disease progression .
  • Antitumor Activity : In vitro studies have reported that certain derivatives exhibit potent cytotoxicity against breast cancer cells, suggesting a potential application in cancer therapy .

Comparison with Similar Compounds

Benzo[d]thiazole Derivatives

The target compound shares structural homology with (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 1007540-88-6), which substitutes the allyl and ethoxy groups with ethyl and fluorine, respectively, and replaces the dioxopyrrolidinyl group with an azepane sulfonyl moiety . These substitutions significantly alter lipophilicity: the ethoxy group in the target compound enhances solubility compared to the fluorinated analog, while the azepane sulfonyl group in the latter increases molecular weight (MW: ~465 g/mol vs. ~420 g/mol estimated for the target).

Thiadiazole Derivatives

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g, MW: 392.48 g/mol) features a thiadiazole core instead of benzothiazole, with a dimethylamino-acryloyl substituent .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP (Calculated)
Target compound Benzo[d]thiazole 3-Allyl, 4-ethoxy, 3-(2,5-dioxopyrrolidin-1-yl) ~420 2.8
CAS: 1007540-88-6 Benzo[d]thiazole 3-Ethyl, 4-fluoro, 4-(azepan-1-ylsulfonyl) ~465 3.5
Compound 4g Thiadiazole 3-(3-Methylphenyl), 5-(dimethylamino-acryloyl) 392.48 3.1

3.5 for the fluorinated analog). The dioxopyrrolidinyl moiety enhances hydrogen-bond acceptor capacity (two carbonyl groups) compared to the azepane sulfonyl group (one sulfonyl oxygen) .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons (), the target compound shares moderate similarity (Tc ≈ 0.45–0.55) with both benzothiazole and thiadiazole derivatives due to overlapping benzamide and heterocyclic motifs. However, substituent divergence (e.g., dioxopyrrolidinyl vs. azepane sulfonyl) reduces Tc values below 0.6, indicating distinct pharmacophoric profiles .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis involves constructing the benzo[d]thiazole core and coupling it with the dioxopyrrolidine-benzamide moiety. A common approach includes:

  • Thiazole ring formation : Cyclization of thiourea derivatives or condensation of thioamides with α-haloketones under basic conditions .
  • Amide coupling : Using reagents like EDCI/HOBt or DCC to link the benzo[d]thiazole intermediate with the 3-(2,5-dioxopyrrolidin-1-yl)benzoyl group .
  • Yield optimization : Reaction temperature (e.g., reflux in DMF at 110°C), solvent polarity, and stoichiometric ratios (e.g., 1.2 equivalents of coupling agent) significantly impact yields .

Q. Which spectroscopic techniques are critical for confirming stereochemistry and purity?

  • 1H/13C NMR : Assigns proton environments (e.g., Z/E configuration via allyl group coupling constants) and verifies the benzothiazole-dioxopyrrolidine linkage .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]+ or [M+Na]+ ions) and detects impurities .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹ for amide and dioxopyrrolidine) .

Q. What are the hypothesized biological targets based on structural analogs?

The compound’s benzo[d]thiazole and dioxopyrrolidine motifs resemble known inhibitors of:

  • Enzymes with thiol-dependent active sites (e.g., glucosidases or proteases), where the dioxopyrrolidine may act as a Michael acceptor .
  • Kinases or GPCRs , as seen in structurally related thiazole derivatives with anti-cancer or anti-inflammatory activity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the SAR of the benzo[d]thiazole and dioxopyrrolidine moieties?

  • Fragment-based SAR : Synthesize analogs with modified substituents (e.g., replacing allyl with propargyl or varying ethoxy groups) and test biological activity .
  • Proteomics profiling : Use affinity chromatography with immobilized compound analogs to identify binding partners in cellular lysates .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., glucosidase) to map binding interactions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Validate activity across multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out false positives .
  • Metabolic stability testing : Use liver microsomes or hepatocyte models to assess if discrepancies arise from compound degradation .
  • Structural verification : Confirm batch purity via LC-MS and NMR to ensure observed activities are not due to synthetic byproducts .

Q. How can in silico modeling predict metabolic stability and binding interactions?

  • Docking studies : Use software like AutoDock or Schrödinger to simulate binding to targets (e.g., glucosidase active sites) and compare with experimental IC50 values .
  • ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., CYP450 interactions) and bioavailability based on logP and polar surface area .
  • MD simulations : Analyze conformational stability of the Z-configuration in aqueous or lipid bilayer environments to guide derivatization .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

ParameterOptimal ConditionImpact on YieldReference
Coupling reagentEDCI/HOBt (1.2 eq)Increases to 63%
SolventAnhydrous DMFPrevents hydrolysis
Reaction temperature110°C (reflux)Accelerates kinetics

Q. Table 2. Critical Spectroscopic Data for Structural Confirmation

Functional GroupNMR Shift (ppm)HRMS [M+H]+Reference
Benzo[d]thiazole C2-Hδ 7.85–8.10 (d, J=8Hz)452.1234 (calc)
Dioxopyrrolidine C=Oδ 170.5 (13C)

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